2-(3-Chlorophenyl)ethanimidamide - 55154-89-7

2-(3-Chlorophenyl)ethanimidamide

Catalog Number: EVT-454055
CAS Number: 55154-89-7
Molecular Formula: C8H9ClN2
Molecular Weight: 168.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(3-Chlorophenyl)ethanimidamide is an organic compound belonging to the class of amidines. It is characterized by the presence of a 3-chlorophenyl group attached to the ethanimidamide moiety. This compound has been explored in scientific research primarily for its potential pharmacological properties, specifically as a precursor or intermediate in the synthesis of various biologically active compounds. [, , ]

Synthesis Analysis

One of the described synthetic routes for 2-(3-chlorophenyl)ethanimidamide involves the reaction of (Z)-2-(3-chlorophenyl)-N’-hydroxyacetamidine with ammonium chloride under reflux conditions. [] While the specific details of this reaction are not elaborated upon in the provided abstracts, it likely involves a dehydration reaction, where the hydroxyl group of the hydroxyacetamidine reacts with the ammonium chloride to eliminate water and form the imidamide.

Molecular Structure Analysis

The molecular structure of 2-(3-chlorophenyl)ethanimidamide has been studied using techniques like single-crystal X-ray diffraction. [] These studies have revealed detailed information about the bond lengths, bond angles, and spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

2-(3-chlorophenyl)ethanimidamide serves as a valuable building block in synthesizing diverse heterocyclic compounds with potential biological activities. These reactions typically involve the amidine group participating in ring-forming reactions. [, ] For instance, it can react with various electrophiles, such as α,β-unsaturated ketones, to yield substituted imidazoles or other nitrogen-containing heterocycles.

Mechanism of Action
  • β3-adrenergic receptors: Some derivatives have shown potent agonist activity at β3-adrenergic receptors, suggesting potential applications in treating overactive bladder. []
  • Phosphodiesterase type 4 (PDE4): A study reported a 2-(3-chlorophenyl)ethanimidamide derivative (YM976) as a potent and selective PDE4 inhibitor, with potential anti-inflammatory properties and reduced emetogenic activity compared to other PDE4 inhibitors. []
  • Cannabinoid-1 receptor (CB1R): Another derivative, MK-0364, has been identified as a highly potent and selective CB1R inverse agonist, demonstrating efficacy in reducing food intake and body weight in rodent models of obesity. [, ]
Applications
  • Obesity: Derivatives of 2-(3-chlorophenyl)ethanimidamide have shown promise as potential anti-obesity agents by acting as CB1R inverse agonists, effectively reducing food intake and promoting weight loss. [, ]
  • Overactive Bladder: Certain derivatives exhibit potent agonist activity at β3-adrenergic receptors, suggesting their potential as therapeutic agents for managing overactive bladder. []
  • Inflammation: YM976, a derivative of 2-(3-chlorophenyl)ethanimidamide, has been identified as a potent and selective PDE4 inhibitor. PDE4 inhibitors are known for their anti-inflammatory effects, indicating YM976's potential in treating inflammatory conditions. []

Compound Description: (Z)-2-(3-chlorophenyl)-N’-hydroxyacetamidine [] is characterized by the presence of an N-hydroxy amidine group. It is noteworthy for exhibiting intramolecular hydrogen bonding (N—H…O) and engaging in intermolecular hydrogen bonding interactions (N—H…N and O—H…N) within its crystal structure.

4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one (YM976)

Compound Description: YM976 [] is a potent phosphodiesterase type 4 (PDE4) inhibitor. It exhibits potent anti-inflammatory activity with minimal emetic side effects.

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364)

Compound Description: MK-0364 [, ] acts as a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist. It has demonstrated significant potential in preclinical models for the treatment of obesity.

1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone

Compound Description: This compound [] acts as a sigma receptor agonist and demonstrates antidepressant-like effects in preclinical models.

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl] propyl}-4(3H)-quinazolinone (FR255595)

Compound Description: FR255595 [] is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. It shows neuroprotective effects in preclinical models of Parkinson's disease.

5-[1-phenyl-2-(3-chlorophenyl)ethyl]-2,4,6-trichloropyrimidine

Compound Description: This pyrimidine derivative [] is known for its antibacterial activity against microorganisms commonly found in the underarms and feet.

2-(3-Chlorophenyl)chroman-4-one

Compound Description: This compound [] features a chroman-4-one core structure. It was synthesized from a chalcone derivative, highlighting the versatility of chalcones as building blocks in organic synthesis.

(2S,3S,5R)-2-(3-Chlorophenyl)-2-hydroxy-3,5-dimethyl-2-morpholinium chloride

Compound Description: This morpholinium salt [] exhibits a chair conformation with specific stereochemistry at the substituted positions. The presence of the chlorine atom influences the physicochemical properties and potential biological interactions of the molecule.

Properties

CAS Number

55154-89-7

Product Name

2-(3-Chlorophenyl)ethanimidamide

IUPAC Name

2-(3-chlorophenyl)ethanimidamide

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

InChI

InChI=1S/C8H9ClN2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H3,10,11)

InChI Key

QJIUAYOJLKQNJV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CC(=N)N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.